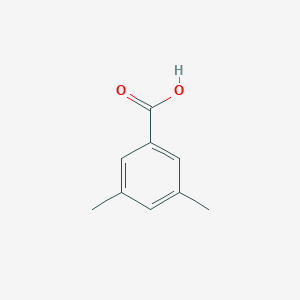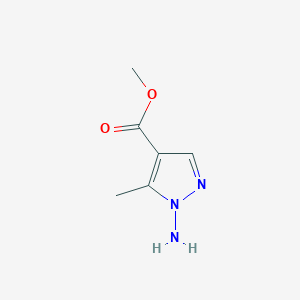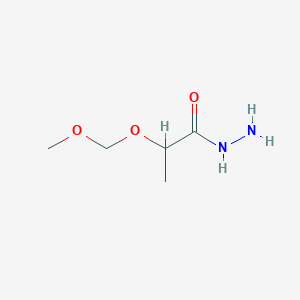
2-(Methoxymethoxy)propanehydrazide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-(Methoxymethoxy)propanehydrazide, also known as MPHPH, is a chemical substance that has gained attention in the scientific community due to its potential use in research applications. This compound is a derivative of propanehydrazide and has been synthesized using various methods. The purpose of
Mechanism Of Action
The mechanism of action of 2-(Methoxymethoxy)propanehydrazide is not fully understood, but it is believed to act on the central nervous system by binding to specific receptors. This binding results in the modulation of neurotransmitter release, leading to the observed anticonvulsant and analgesic effects.
Biochemical And Physiological Effects
2-(Methoxymethoxy)propanehydrazide has been shown to have various biochemical and physiological effects, including the reduction of seizure activity in animal models and the reduction of pain in animal models of neuropathic pain. Additionally, 2-(Methoxymethoxy)propanehydrazide has been shown to have anxiolytic effects in animal models.
Advantages And Limitations For Lab Experiments
2-(Methoxymethoxy)propanehydrazide has several advantages for lab experiments, including its high purity and stability. However, there are also limitations to its use, including its potential toxicity and the need for further research to fully understand its mechanism of action.
Future Directions
There are several future directions for research on 2-(Methoxymethoxy)propanehydrazide, including the investigation of its potential use in the treatment of epilepsy and neuropathic pain, as well as its potential use in the development of new drugs. Additionally, further research is needed to fully understand its mechanism of action and potential side effects.
In conclusion, 2-(Methoxymethoxy)propanehydrazide is a chemical substance that has gained attention in the scientific community due to its potential use in research applications. Its synthesis method, scientific research applications, mechanism of action, biochemical and physiological effects, advantages and limitations for lab experiments, and future directions have been discussed in this paper. Further research is needed to fully understand the potential of 2-(Methoxymethoxy)propanehydrazide in the development of new drugs and its use in the treatment of various conditions.
Synthesis Methods
2-(Methoxymethoxy)propanehydrazide can be synthesized using various methods, including the reaction of propanehydrazide with methoxymethyl chloride, or through the reaction of propanehydrazide with methoxymethyl bromide in the presence of a base. These methods have been reported in the literature and have been shown to yield high purity 2-(Methoxymethoxy)propanehydrazide.
Scientific Research Applications
2-(Methoxymethoxy)propanehydrazide has been used in various scientific research applications, including as a precursor for the synthesis of other compounds, such as 2-(methoxymethyl)propanehydrazide. Additionally, 2-(Methoxymethoxy)propanehydrazide has been utilized in the development of new drugs, as it has been shown to possess anticonvulsant and analgesic properties.
properties
CAS RN |
98159-92-3 |
|---|---|
Product Name |
2-(Methoxymethoxy)propanehydrazide |
Molecular Formula |
C5H12N2O3 |
Molecular Weight |
148.16 g/mol |
IUPAC Name |
2-(methoxymethoxy)propanehydrazide |
InChI |
InChI=1S/C5H12N2O3/c1-4(5(8)7-6)10-3-9-2/h4H,3,6H2,1-2H3,(H,7,8) |
InChI Key |
UERSDPRAJTZVHM-UHFFFAOYSA-N |
SMILES |
CC(C(=O)NN)OCOC |
Canonical SMILES |
CC(C(=O)NN)OCOC |
synonyms |
2-(methoxymethoxy)-propanoic Acid Hydrazide |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




![2-[(4-chlorophenyl)methoxy]-N,N-dimethylethanamine](/img/structure/B125850.png)
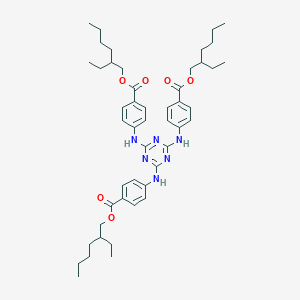

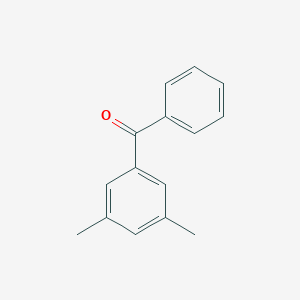
![3-[2,3-Dihydroxy-5-[(6E)-3,7,11-trimethyldodeca-1,6,10-trien-3-yl]phenyl]-5-[(6Z)-3,7,11-trimethyldodeca-1,6,10-trien-3-yl]benzene-1,2-diol](/img/structure/B125864.png)
![1-[4-(5-Fluoro-2-hydroxybenzoyl)-1-piperidinyl]-ethanone](/img/structure/B125865.png)
![4-[4-chloro-5-(hydroxymethyl)-1-[[4-[2-(2H-tetrazol-5-yl)phenyl]phenyl]methyl]imidazol-2-yl]butan-2-ol](/img/structure/B125869.png)
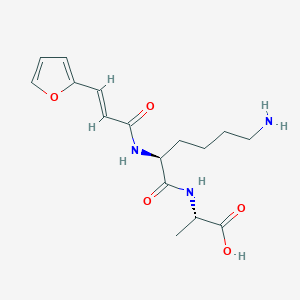
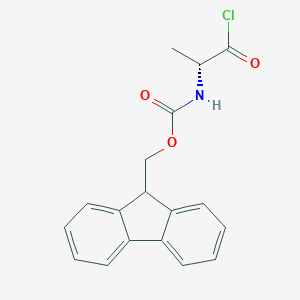
![(S)-(+)-4-[1-(4-tert-Butylphenyl)-2-oxo-pyrrolidin-4-yl]methoxybenzoic acid](/img/structure/B125874.png)
